5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Anticancer Breast Cancer Cytotoxicity

Reproducibility in thiadiazole SAR studies demands the precise N-(4-fluorophenyl) aminomethyl variant-interchanging halogen patterns (e.g., 2-fluorophenyl or 2,4-difluorophenyl analogs) yields divergent MCF-7 cytotoxicity profiles, making in-class substitution unreliable. • Documented MCF-7 IC50 = 10.10 µg/mL; HepG2 IC50 = 5.36 µg/mL with structural optimization. • Aminomethyl handle enables biotinylation or fluorophore conjugation for target-engagement probes without perturbing the core pharmacophore. • MW 252.27, clogP ≈1.2, Rule-of-Three compliant-ready for fragment-based drug discovery screens without pre-purification. Supplied at ≥98% purity with full CoA; standard global shipping under ambient conditions.

Molecular Formula C10H9FN4OS
Molecular Weight 252.27 g/mol
CAS No. 1217862-69-5
Cat. No. B1451109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
CAS1217862-69-5
Molecular FormulaC10H9FN4OS
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=NN=C(S2)CN)F
InChIInChI=1S/C10H9FN4OS/c11-6-1-3-7(4-2-6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16)
InChIKeyAKPAKSKEYNIYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide (CAS 1217862-69-5): Core Identity and Procurement-Relevant Characteristics


5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide (CAS 1217862-69-5) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class . It bears a primary aminomethyl substituent at the 5-position of the thiadiazole ring and a 4-fluorophenyl carboxamide group at the 2-position, giving it a molecular formula of C₁₀H₉FN₄OS and a molecular weight of 252.27 g/mol . The compound is primarily offered as a research chemical with purities typically ranging from 95% to 98% . Its structural features—specifically the 1,3,4-thiadiazole core, the hydrogen bond-donating/accepting carboxamide and aminomethyl groups, and the electron-withdrawing para-fluorophenyl ring—position it within a pharmacologically relevant chemical space explored for anticancer, anticonvulsant, and enzyme inhibitory activities .

Why 5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide Cannot Be Replaced by Generic Analogs for Target-Oriented Research


The 1,3,4-thiadiazole-2-carboxamide scaffold supports a range of biological activities, but subtle variations in the N-aryl substituent critically modulate potency, selectivity, and physicochemical properties . For example, the para-fluoro substitution on the phenyl ring of the target compound enhances metabolic stability and binding affinity relative to the unsubstituted phenyl analog, while the aminomethyl group at the 5-position provides a reactive handle for further derivatization that the chloromethyl or unsubstituted analogs lack . Direct interchanging of analogs with different halogen patterns (e.g., 2-fluorophenyl or 2,4-difluorophenyl) or with methyl substitution has been shown to produce divergent cytotoxicity profiles in MCF-7 breast cancer cells, underscoring that in-class compounds are not functionally interchangeable . Consequently, selecting the precise N-(4-fluorophenyl) aminomethyl variant is essential for reproducibility in structure-activity relationship (SAR) studies and targeted biological screening.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide Versus Comparator Analogs


Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells: 4-Fluorophenyl vs. 2-Fluorophenyl vs. Unsubstituted Phenyl Analogs

In a comparative in vitro cytotoxicity study against the MCF-7 breast cancer cell line, 5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide demonstrated an IC50 of 10.10 µg/mL, which was notably lower (more potent) than the values reported for the N-phenyl analog (IC50 > 50 µg/mL) and the N-(2-fluorophenyl) analog (IC50 ≈ 25 µg/mL) . This difference illustrates the significant impact of the para-fluorophenyl substitution on antiproliferative activity within this chemotype.

Anticancer Breast Cancer Cytotoxicity MCF-7 SAR

Selectivity for Estrogen-Dependent (MCF-7) vs. Estrogen-Independent (MDA-MB-231) Breast Cancer Cells: Class-Level Inference for Fluorophenyl Thiadiazoles

Although direct data for the target compound are not available, a closely related series of fluorophenyl-substituted 1,3,4-thiadiazole derivatives exhibited selective cytotoxicity against MCF-7 cells (IC50 ≈ 52–55 µM for the most active analogs) while showing no significant activity against MDA-MB-231 cells (IC50 > 100 µM) . This selectivity profile is linked to aromatase inhibition and suggests that the 4-fluorophenyl substitution pattern on the thiadiazole-2-carboxamide scaffold may confer preferential activity against hormone-dependent breast cancers.

Selectivity Breast Cancer Aromatase MCF-7 MDA-MB-231

Physicochemical Differentiation: Lipophilicity (LogP) as a Function of N-Aryl Substitution

The calculated partition coefficient (clogP) of 5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is approximately 1.2, compared to ~0.8 for the N-phenyl analog and ~1.5 for the N-(2,4-difluorophenyl) analog . This moderate lipophilicity, contributed by the single para-fluorine atom, balances aqueous solubility and membrane permeability more favorably than the unsubstituted or poly-fluorinated congeners, as predicted by Lipinski's Rule of Five parameters.

Lipophilicity LogP Drug-likeness Physicochemical SAR

Purity and Supply Consistency: Comparative Vendor Specifications for the 4-Fluorophenyl Aminomethyl Derivative

Among commercially available 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxamide analogs, the 4-fluorophenyl variant is consistently offered at higher certified purities (≥98% by Leyan; 97% by Chemenu) compared to the N-phenyl analog (typically 95–97%) and the N-(2-fluorophenyl) analog (95%) . This purity differential reduces the likelihood of confounding biological results due to impurities and lowers the barrier to immediate use in biochemical assays without additional purification steps.

Purity Quality Control Procurement Vendor Comparison

Hydrogen Bond Donor/Acceptor Capacity: Impact on Target Engagement Potential

The target compound possesses three hydrogen bond donors (the amide N-H, and the primary amine of the aminomethyl group) and five hydrogen bond acceptors (thiadiazole N and S atoms, amide carbonyl O, and the fluorine atom), yielding a total count of 8 H-bonding functional groups. In comparison, the N-(4-methylphenyl) analog lacks the fluorine-mediated H-bond acceptor capability, while the 5-chloromethyl analog replaces the aminomethyl donor with a non-H-bond-donating chloromethyl group . The higher H-bond donor count of the target compound is predicted to enhance interactions with polar active site residues in target proteins such as kinases and carbonic anhydrases .

H-Bonding Molecular Recognition Drug Design SAR

Recommended Application Scenarios for 5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide Based on Quantitative Differentiation Evidence


Lead Optimization in Estrogen-Dependent Breast Cancer Drug Discovery

The compound's demonstrated cytotoxicity against MCF-7 cells (IC50 = 10.10 µg/mL) and the class-level selectivity for estrogen-dependent breast cancer cell lines position it as an ideal starting scaffold for medicinal chemistry programs targeting aromatase inhibition or other hormone-dependent pathways. The aminomethyl group at the 5-position further allows for facile derivatization to explore SAR around this chemotype.

Kinase Inhibitor Screening Libraries

The 1,3,4-thiadiazole carboxamide core is a recognized kinase inhibitor pharmacophore . The specific combination of a 4-fluorophenyl ring and an aminomethyl handle offers a balanced H-bond donor/acceptor profile and moderate lipophilicity (clogP ≈ 1.2), which are favorable for ATP-binding site engagement . This compound can serve as a key member in focused kinase inhibitor libraries.

Probe Development for Carbonic Anhydrase Isoforms

Thiadiazole-2-carboxamides have been reported to inhibit tumor-associated carbonic anhydrase isoforms . The primary amine of the target compound provides a attachment point for biotinylation or fluorophore conjugation, facilitating the development of chemical probes for target engagement studies without compromising the core pharmacophore.

Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 252.27 g/mol and compliance with the 'Rule of Three' for fragment libraries, this compound is suitable as a fragment hit for screening against diverse protein targets. Its commercial availability at ≥98% purity reduces the need for pre-screening purification, accelerating FBDD campaigns.

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